3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride
Description
Properties
IUPAC Name |
3-[2-(dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2.3ClH/c1-9-7(8(12)13)6-10-4-5-11(2)3;;;/h7,9-10H,4-6H2,1-3H3,(H,12,13);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROBGPGDXPHCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CNCCN(C)C)C(=O)O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(methylamino)propanoic acid. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt. The process involves multiple steps, including the protection and deprotection of amino groups, as well as purification steps to obtain the final product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride
- CAS Number : 2241139-64-8
- Molecular Formula : C₉H₂₁Cl₃N₄O₂
- Molecular Weight : 298.6 g/mol .
Structural Features: The compound features a propanoic acid backbone substituted with two amine groups: a methylamino group at position 2 and a dimethylaminoethylamino group at position 2. The trihydrochloride salt form enhances aqueous solubility and stability, making it suitable for laboratory research applications .
Structural and Functional Group Analysis
The target compound’s structural analogs can be categorized based on amine substituents and salt forms. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Solubility: The trihydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to non-salt derivatives (e.g., thiophene-containing analog in ). Fluorinated analogs (e.g., ) may display moderate solubility due to hydrophobic trifluoroethyl groups .
- Stability: The trihydrochloride form enhances stability under acidic conditions, whereas non-salt derivatives (e.g., ) may require controlled storage to prevent degradation .
Research Findings and Gaps
- Biological Activity: Limited data exist on the target compound’s specific biological interactions. Structural analogs with aromatic groups (e.g., thiophene in ) have documented roles in medicinal chemistry, particularly in serotonin receptor modulation .
- Synthetic Utility: The dimethylaminoethylamino group in the target compound may facilitate chelation or pH-dependent reactivity, whereas fluorinated derivatives (e.g., ) are often used to modulate lipophilicity in drug design .
Biological Activity
3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride, also known by its CAS number 2241139-64-8, is a chemical compound with a complex structure that includes both dimethylamino and methylamino groups. Its unique molecular configuration allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of this compound is , which indicates the presence of three hydrochloride ions associated with the base molecule. This structure contributes to its solubility and reactivity in biological environments.
The biological activity of 3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate neurotransmitter release and inhibit certain enzymes, influencing various cellular signaling pathways.
Enzyme Interactions
Research indicates that this compound may affect enzyme activity, particularly those involved in neurotransmitter synthesis and degradation. For example, it has been shown to influence the activity of acetylcholinesterase, an enzyme critical for neurotransmitter regulation.
Neuropharmacological Effects
Studies have suggested potential neuropharmacological effects, including modulation of excitatory neurotransmitter systems. This could position the compound as a candidate for further research in treating neurological disorders.
Cytotoxicity and Safety Profile
Preliminary studies on cytotoxicity reveal that while the compound exhibits some biological activity, it also requires careful evaluation regarding its safety profile. In vitro tests have indicated varying degrees of cytotoxic effects depending on concentration and exposure duration.
Study 1: Neurotransmitter Modulation
A study conducted on animal models assessed the effects of 3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid on neurotransmitter levels. Results indicated a significant increase in serotonin and dopamine levels, suggesting potential applications in mood disorders.
Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers evaluated the compound's impact on acetylcholinesterase activity. The results demonstrated a dose-dependent inhibition, highlighting its potential use in conditions characterized by cholinergic dysfunction.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-(Dimethylamino)ethylamine | C6H16N2 | Moderate | Lacks methylamino group |
| 2-(Methylamino)propanoic acid | C5H11NO2 | Low | Single amino group |
The comparative analysis shows that this compound possesses unique properties due to its dual amino functionality, which enhances its reactivity and biological interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
